

Molecular Docking of Indolin-5-amine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Indolin-5-amine*

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An In-depth Analysis of In Silico Studies Targeting Key Proteins in Disease

Indolin-5-amine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies play a pivotal role in elucidating the potential binding modes and affinities of these derivatives with various protein targets, thereby guiding the design and development of novel therapeutic agents. This guide provides a comparative overview of recent molecular docking studies on **Indolin-5-amine** and related indole derivatives, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

Comparative Analysis of Binding Affinities

The following table summarizes the molecular docking results for various **Indolin-5-amine** and related indole derivatives against several key protein targets. The data highlights the binding energies, offering a quantitative comparison of the potential efficacy of these compounds.

Derivative Class	Target Protein	PDB ID	Docking Score (kcal/mol)	Key Interactions/Notes
Spiro[indole-3,4'-pyridine] Derivatives	Bacterial Regulator Protein PqsR of Pseudomonas aeruginosa	4JVC	-5.8 to -8.2	Hydrogen bonding and hydrophobic interactions are crucial for stabilizing the inhibitors within the binding pocket. [1]
Indolin-5-yl-cyclopropanamine Derivatives	Lysine Specific Demethylase 1 (LSD1)	Not Specified	IC50 = 24.43 nM (for compound 7e)	Designed for selective inhibition of LSD1, showing significant antiproliferative activities against MV-4-11 cell lines. [2]
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives	E. coli MurB	Not Specified	Consistent with biological activity	The binding scores were found to be consistent with the observed antimicrobial activity. [3] [4]
Indoline-Based Compounds	5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)	Not Specified	IC50 = 1.38 ± 0.23 µM (for compound 43 against 5-LOX in PMNL)	Identified as dual inhibitors, offering a promising strategy for anti-inflammatory

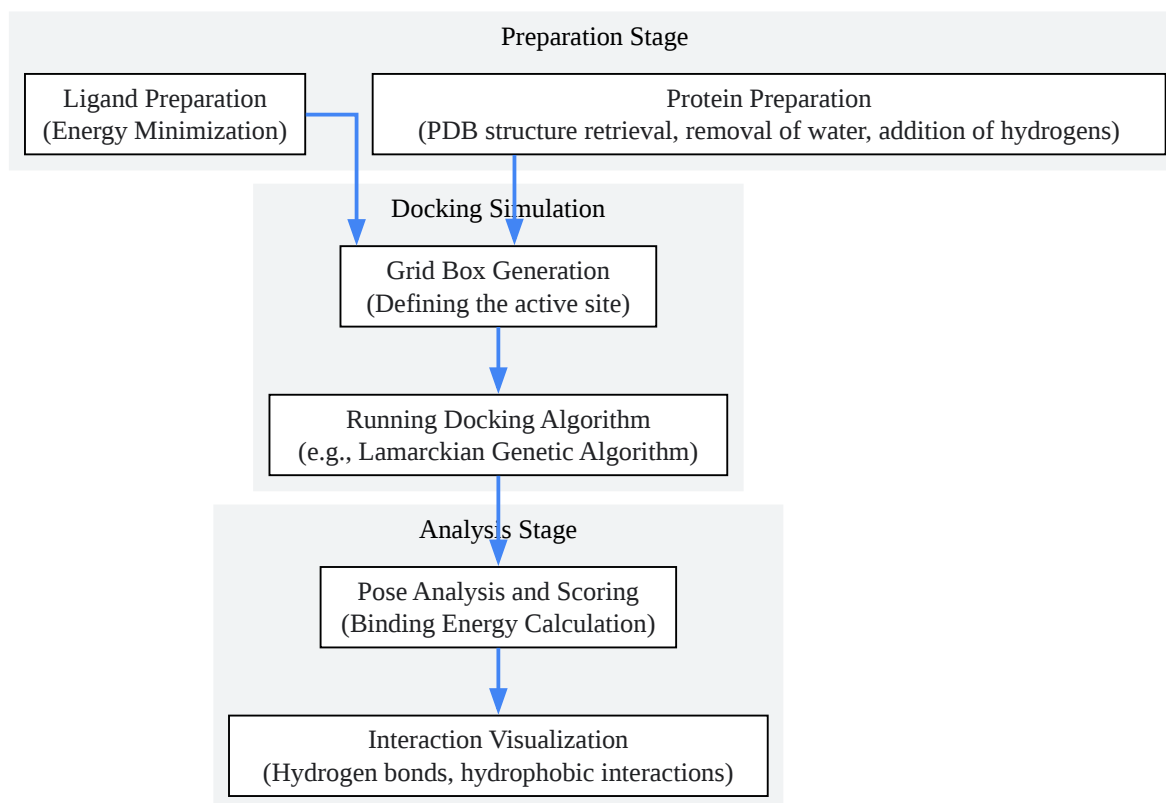
drug discovery.
[5]

5-Nitroindole and 5-Aminoindole Derivatives	c-Myc G-Quadruplex	Not Specified	DC50 < 10 μ M (for several derivatives)	The nitro and amino functionalities at the fifth position of the indole ring are beneficial for binding.[6]
3-Ethyl-1H-Indole Derivatives	Cyclooxygenase-2 (COX-2)	Not Specified	-11.35 to -10.40	Significantly higher predicted binding affinities compared to the reference drug meloxicam (-6.89 kcal/mol).[7]
Indole-Based 1,3,4-Oxadiazoles	Epidermal Growth Factor Receptor (EGFR)	Not Specified	IC50 = 2.80 \pm 0.52 μ M (for compound 2e)	Compound 2e demonstrated notable EGFR inhibition.[8][9]
Indolin-2-one Derivatives	Estrogen Receptor (ER) / Epidermal Growth Factor Receptor (EGFR)	3ERT	-8.512 and -6.869 (for compounds 3a and 3e)	These compounds reported the highest docking scores among the series.[10]

Experimental Protocols: A Look into the Methodologies

The molecular docking studies cited in this guide employed various computational tools and protocols to predict the binding interactions between the **Indolin-5-amine** derivatives and their protein targets. A general workflow and specific parameters from the reviewed studies are outlined below.

General Molecular Docking Workflow



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Caption: A generalized workflow for molecular docking studies.

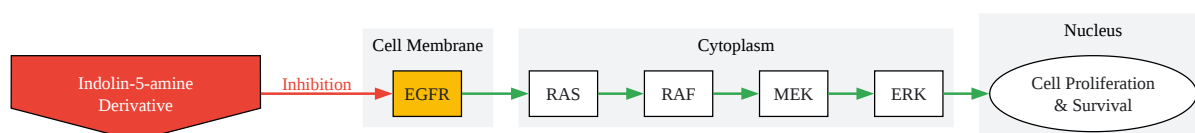
Specific Methodologies from Literature:

- Spiro[indole-3,4'-pyridine] Derivatives vs. PqsR: The docking studies were performed to understand the affinity of the compounds for the bacterial regulator protein PqsR of *Pseudomonas aeruginosa*. The binding energy was reported to be in the range of -5.8 to -8.2 kcal/mol, with interactions categorized as hydrogen bonding and hydrophobic.[1]

- 3-Ethyl-1H-Indole Derivatives vs. COX-2: Molecular docking studies predicted strong binding affinities for the synthesized compounds, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly higher than the reference drug meloxicam (-6.89 kcal/mol). The interactions of the most potent compound (IIb) involved H-bonds with amino acid residues ALA527, ARG120, TYR355, and LYS360.[7]
- Indolin-2-one Derivatives vs. ER/EGFR: In these studies, the estrogen receptor (ER) alpha (PDB ID: 3ERT) was used as the target. The protein was prepared using the Protein Preparation Wizard in the Schrödinger Suite with the OPLS-2005 force field. The Glide XP docking protocol was utilized to determine the protein-ligand interactions.[10]
- Indoline-Based Compounds vs. 5-LOX/sEH: An in-house library of 53 molecules was screened in silico. The docking outcomes suggested that the indoline-based scaffolds are suitable for 5-LOX inhibitor design due to their ability to properly accommodate into the 5-LOX binding pocket.[5]

Signaling Pathway and Target Interaction

The following diagram illustrates a simplified representation of a signaling pathway that can be modulated by **Indolin-5-amine** derivatives, such as the inhibition of the EGFR signaling cascade, which is crucial in cancer cell proliferation.



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Caption: Inhibition of the EGFR signaling pathway by an **Indolin-5-amine** derivative.

In conclusion, molecular docking studies have been instrumental in identifying and optimizing **Indolin-5-amine** derivatives as potent inhibitors of various biological targets. The comparative data presented in this guide underscores the versatility of this chemical scaffold and provides a

valuable resource for the rational design of next-generation therapeutic agents. The detailed methodologies and visual representations of workflows and signaling pathways offer a comprehensive understanding of the in silico approaches used in modern drug discovery.

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